N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride
Description
N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a pyrimidinyl group, and an azepane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4.ClH/c19-18-8-16(20)4-3-15(18)12-24(11-14-9-22-13-23-10-14)17-2-1-6-21-7-5-17;/h3-4,8-10,13,17,21H,1-2,5-7,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKUMDRPMDKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N(CC2=C(C=C(C=C2)F)Cl)CC3=CN=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 2-chloro-4-fluorophenyl intermediate.
Pyrimidinyl Group Introduction: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is attached to the intermediate.
Azepane Ring Formation: The azepane ring is formed through a cyclization reaction, often involving a suitable amine precursor.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)piperidine
- **N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)morpholine
Uniqueness
N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyrimidin-5-ylmethyl)azepan-4-amine;hydrochloride is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can influence its binding affinity, selectivity, and overall efficacy in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
